2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole
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Overview
Description
2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a naphthyl group at position 1. Pyrroles are known for their significance in various biological and chemical processes, making this compound of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole involves the reaction of acetonylacetone with naphthalen-1-amine. The reaction is typically carried out in the presence of a catalyst under solvent-free conditions. For example, the reaction of acetonylacetone (118 μL, 1 mmol) with naphthalen-1-amine (143 mg, 1 mmol) in the presence of 40 mg of a catalyst at 60°C for 45 minutes yields the desired compound as a white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the naphthyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives.
Scientific Research Applications
2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1,4-bis[(naphthalen-1-yl)carbonyl]piperazine: Contains similar structural elements but differs in the presence of a piperazine ring and carbonyl groups.
2,5-Dimethyl-1-(pyren-1-yl)-1H-pyrrole: Similar pyrrole structure with a pyrene group instead of a naphthyl group.
Uniqueness
2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
2,5-dimethyl-1-naphthalen-1-ylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-12-10-11-13(2)17(12)16-9-5-7-14-6-3-4-8-15(14)16/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWRRXOWTMTMQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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